Suvorexant metabolite M9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

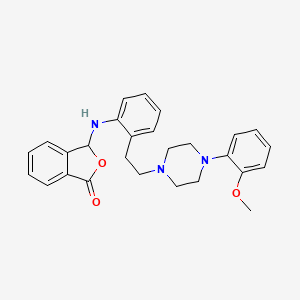

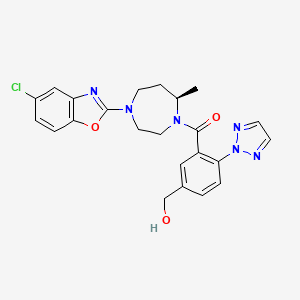

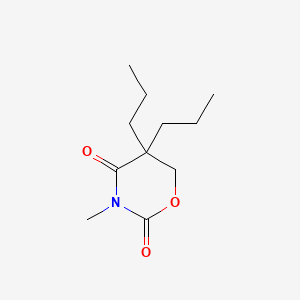

Suvorexant metabolite M9 is an oxidative metabolite of suvorexant, a dual orexin receptor antagonist used primarily for the treatment of insomnia. Suvorexant works by inhibiting the binding of neuropeptides orexin A and B to their receptors, thereby reducing wakefulness and promoting sleep . The metabolite M9 is formed through the hydroxylation of suvorexant and is one of the major circulating metabolites in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of suvorexant metabolite M9 involves the hydroxylation of suvorexant. This process is typically carried out using recombinant cytochrome P450 enzyme systems, specifically CYP3A4, which is the primary enzyme responsible for the metabolism of suvorexant . The reaction conditions include the presence of NADPH as a cofactor and an appropriate buffer system to maintain the pH .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors equipped with recombinant cytochrome P450 enzymes. The reaction is monitored and controlled to ensure optimal yield and purity of the metabolite .

Chemical Reactions Analysis

Types of Reactions: Suvorexant metabolite M9 primarily undergoes oxidation reactions. The hydroxylation of suvorexant to form M9 is an example of such a reaction . Other potential reactions include further oxidation to form carboxylated metabolites and subsequent conjugation reactions such as glucuronidation .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include NADPH, oxygen, and cytochrome P450 enzymes . The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity .

Major Products: The major product of the hydroxylation reaction is this compound. Further oxidation can lead to the formation of carboxylated metabolites, while conjugation reactions can produce glucuronide conjugates .

Scientific Research Applications

Suvorexant metabolite M9 has several scientific research applications. In forensic toxicology, it is used to identify and quantify the presence of suvorexant in biological specimens . The metabolite is also studied to understand the pharmacokinetics and metabolism of suvorexant in the human body . Additionally, research on M9 helps in evaluating the potential for drug-drug interactions and the safety profile of suvorexant .

Mechanism of Action

Suvorexant metabolite M9 exerts its effects by inhibiting the binding of orexin A and B to their receptors, OX1R and OX2R . These receptors are located in the lateral hypothalamus and are involved in the regulation of wakefulness and arousal . By blocking these receptors, M9 reduces wakefulness and promotes sleep . The primary molecular targets are the orexin receptors, and the pathway involves the inhibition of the arousal systems in the brain .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to suvorexant metabolite M9 include other metabolites of suvorexant, such as M4 and M10a, which are also hydroxylated derivatives . Other dual orexin receptor antagonists, such as lemborexant and daridorexant, also share similarities in their mechanism of action and metabolic pathways .

Uniqueness: This compound is unique due to its specific hydroxylation at the benzylic position of suvorexant . This specific modification influences its pharmacokinetic properties and its role in the overall metabolism of suvorexant . Compared to other metabolites, M9 is one of the predominant circulating species in human plasma .

Properties

CAS No. |

1030377-39-9 |

|---|---|

Molecular Formula |

C23H23ClN6O3 |

Molecular Weight |

466.9 g/mol |

IUPAC Name |

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl]-[5-(hydroxymethyl)-2-(triazol-2-yl)phenyl]methanone |

InChI |

InChI=1S/C23H23ClN6O3/c1-15-6-9-28(23-27-19-13-17(24)3-5-21(19)33-23)10-11-29(15)22(32)18-12-16(14-31)2-4-20(18)30-25-7-8-26-30/h2-5,7-8,12-13,15,31H,6,9-11,14H2,1H3/t15-/m1/s1 |

InChI Key |

GALQAEACISWTMT-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)CO)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl |

Canonical SMILES |

CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)CO)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)

![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)

![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)